REACTION_CXSMILES
|
C(O[C:4]([C:6]1[N:7]=[C:8]2[C:13]([Cl:14])=[CH:12][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]2[CH:19]=1)=[O:5])C.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][C:22]=1[S:29]([NH2:32])(=[O:31])=[O:30].[Cl-].C([Al+]CC)C.C(O)(C)C.C(O)(=O)C>CCCCCl>[Cl:14][C:13]1[C:8]2[N:9]([CH:19]=[C:6]([C:4]([NH:32][S:29]([C:22]3[CH:23]=[C:24]([O:27][CH3:28])[CH:25]=[CH:26][C:21]=3[Cl:20])(=[O:31])=[O:30])=[O:5])[N:7]=2)[CH:10]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2Cl)C(F)(F)F)C1
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)OC)S(=O)(=O)N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCCCCl
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 65-70° C.
|
Type
|
WAIT
|
Details
|
was continued for an additional 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (12 mL)
|
Type
|
CUSTOM
|
Details
|
suction-dried
|
Type
|
CUSTOM
|
Details
|
The solid product was further dried in a vacuum oven at 50-60° C.
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=C(C1)C(F)(F)F)C=C(N2)C(=O)NS(=O)(=O)C2=C(C=CC(=C2)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.09 g | |
YIELD: PERCENTYIELD | 85.2% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |